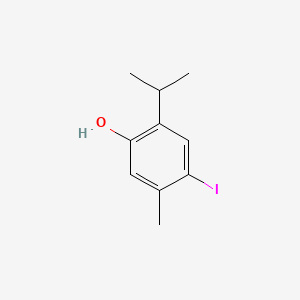

4-Iodothymol

Description

Structure

3D Structure

Properties

CAS No. |

2364-44-5 |

|---|---|

Molecular Formula |

C10H13IO |

Molecular Weight |

276.11 g/mol |

IUPAC Name |

4-iodo-5-methyl-2-propan-2-ylphenol |

InChI |

InChI=1S/C10H13IO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 |

InChI Key |

OUYBTFOUTJAWPZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1I)C(C)C)O |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(C)C)O |

Other CAS No. |

2364-44-5 |

Synonyms |

4-iodothymol 6-iodo-3-hydroxy-1-methyl-4-isopropylbenzene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Iodothymol

The synthesis of 4-iodothymol involves the introduction of an iodine atom onto the thymol (B1683141) molecule. While detailed, contemporary synthetic protocols specifically for this compound are not extensively documented in readily accessible literature, historical methods and related research provide insight into its preparation.

One historical method for producing iodinated thymol compounds, which may include this compound or its mixtures, involves treating a solution of thymol in sodium hydroxide (B78521) with an iodine-potassium iodide solution nih.gov. This approach, dating back to the late 19th century, utilizes elemental iodine as the iodinating agent in an alkaline medium. Patents also exist for the production of this compound, indicating established manufacturing processes google.com.

Research into related halogenated thymol derivatives has explored various iodination strategies. For instance, O-methylated iodothymol has been synthesized using ceric ammonium (B1175870) nitrate (B79036) and iodine from methylated thymol researchgate.net. These methods, while not directly yielding this compound, highlight the use of iodine sources and oxidizing agents in the functionalization of thymol derivatives.

Furthermore, analytical methods have been developed for the determination of this compound, often in the context of its presence as a main component in preparations or as an impurity alongside thymol jst.go.jpresearchgate.net. These analytical procedures, such as gas-liquid chromatography and iodimetry, underscore the compound's existence and its relevance in chemical analysis jst.go.jpresearchgate.net.

The chemical transformations of this compound itself are less detailed in the reviewed literature, but its structure suggests potential reactivity associated with the phenolic hydroxyl group and the aryl iodide moiety. The iodine substituent can participate in various reactions, including cross-coupling reactions, which are common in organic synthesis for creating more complex molecules.

Green Chemistry Principles in 4 Iodothymol Synthesis Research

Overview of Green Chemistry Principles

Key principles relevant to chemical synthesis include:

Prevention of Waste: It is better to prevent waste than to treat or clean up waste after it has been created yale.edusigmaaldrich.com.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product yale.eduacs.orgsigmaaldrich.com.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment yale.edusigmaaldrich.com.

Safer Solvents and Auxiliaries: The use of auxiliary substances, such as solvents, should be made unnecessary wherever possible and innocuous when used yale.edusigmaaldrich.com.

Design for Energy Efficiency: Energy requirements of chemical processes should be minimized, ideally conducted at ambient temperature and pressure yale.edusigmaaldrich.com.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in smaller amounts and are often more selective yale.eduacs.orgsolubilityofthings.comsigmaaldrich.com.

Potential Applications of Green Chemistry to 4-Iodothymol Synthesis

While specific research detailing the application of green chemistry principles to the synthesis of this compound was not found in the reviewed literature, these principles can guide future development.

Solvent Selection: The historical method involving iodine-potassium iodide in an aqueous alkaline solution nih.gov could be assessed for its environmental impact. Future research could explore the use of greener solvents, such as ethanol, ethyl lactate, or limonene, which have shown promise in the extraction of thymol (B1683141) ufrn.brresearchgate.net, or water as a solvent, aligning with the principle of safer solvents.

Reagent Efficiency and Atom Economy: The iodination step is critical. Exploring catalytic iodination methods or reagents that offer higher atom economy would align with green chemistry goals. For instance, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under optimized conditions might offer advantages over stoichiometric iodine, depending on the specific reaction pathway and waste generation.

Energy Consumption: Optimizing reaction conditions to reduce heating or cooling requirements, or to perform reactions at ambient temperature and pressure, would contribute to energy efficiency.

Waste Reduction: Minimizing side products and optimizing purification steps are crucial for reducing waste. Developing direct iodination methods that avoid multiple protection/deprotection steps would also enhance atom economy and reduce waste.

The general trend towards utilizing greener solvents for extracting thymol ufrn.brresearchgate.net suggests a broader interest in sustainable practices within the thymol chemical space. Applying these environmentally conscious approaches to the synthesis of this compound could lead to more efficient and less hazardous production methods.

Advanced Spectroscopic Characterization and Analytical Methodologies for 4 Iodothymol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are the cornerstones of structural elucidation.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms in a molecule. For 4-Iodothymol, ¹H NMR would reveal signals corresponding to:

The phenolic hydroxyl proton (typically a broad singlet, exchangeable with D₂O).

Aromatic proton(s) on the benzene (B151609) ring, whose chemical shifts and splitting patterns would be influenced by the iodine substituent and other groups.

The distinct protons of the isopropyl group (a septet for the methine proton and a doublet for the methyl protons).

The methyl group directly attached to the aromatic ring (likely a singlet). The presence and position of the iodine atom at the 4-position would subtly alter the chemical shifts of adjacent protons compared to unsubstituted thymol (B1683141).

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule, indicating the number of unique carbon environments. For this compound, ¹³C NMR would show signals for:

The ten carbon atoms, including the aromatic carbons (some of which would be quaternary and others bearing protons), the isopropyl methine and methyl carbons, the phenolic methyl carbon, and the carbon bearing the hydroxyl group.

The carbon atom directly bonded to iodine (C4) would exhibit a characteristic chemical shift, influenced by the electronegativity and size of the iodine atom.

Data Availability: While specific ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound were not detailed in the provided search results, extensive NMR data exists for thymol itself rsc.orgchemicalbook.com, which serves as a valuable reference for predicting the spectral characteristics of its iodinated derivative.

Two-dimensional (2D) NMR experiments are essential for resolving complex structural assignments, especially for molecules with multiple overlapping signals or intricate connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships (¹H-¹H correlations). For this compound, COSY would confirm the connectivity within the isopropyl group (linking the methine proton to its methyl protons) and potentially between coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C correlations). This technique is vital for assigning specific proton signals to their corresponding carbon atoms, thereby mapping out the molecular framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically two or three bonds) between protons and carbons (¹H-¹³C correlations). This is particularly useful for confirming the positions of substituents, such as the iodine atom, by linking protons to carbons across multiple bonds. For this compound, HMBC would be instrumental in confirming the attachment point of the iodine atom and verifying the positions of the methyl and isopropyl groups on the aromatic ring relative to the hydroxyl group.

Data Availability: General principles and applications of COSY, HSQC, and HMBC in structure elucidation are well-documented magritek.comemerypharma.comscience.govsdsu.educolumbia.edumdpi.com. However, specific 2D NMR data for this compound was not found in the retrieved literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the exact elemental composition of a molecule.

Expected Information for this compound: HRMS would accurately measure the mass-to-charge ratio (m/z) of ionized this compound. Given its molecular formula C₁₀H₁₃IO, the calculated exact mass is approximately 276.0014 Da. The presence of the iodine atom (¹²⁷I, which is monoisotopic) would result in a distinct isotopic peak at this exact mass, confirming the elemental composition.

Data Availability: While the molecular formula and expected exact mass can be calculated, specific HRMS data for this compound were not found in the provided search results.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Expected Application for this compound: GC-MS is suitable for analyzing volatile and thermally stable compounds. If this compound exhibits sufficient volatility and thermal stability, GC-MS can be employed to:

Assess the purity of synthesized samples by separating this compound from potential impurities or by-products.

Identify the compound based on its mass spectrum, which includes the molecular ion and characteristic fragmentation patterns. Fragmentation of this compound might involve the loss of iodine, cleavage of the isopropyl group, or loss of methyl fragments.

Analyze complex mixtures containing this compound, provided it can be effectively separated by GC.

Data Availability: General applications of GC-MS for analyzing organic compounds, including phenols, are well-established vt.edunotulaebotanicae.romazums.ac.irfilab.fr. However, specific GC-MS data (chromatograms or fragmentation patterns) for this compound were not found in the retrieved literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule by detecting the absorption or scattering of light at specific vibrational frequencies.

IR Spectroscopy: This technique measures the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic IR absorption bands would be expected for:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the phenolic hydroxyl group. Hydrogen bonding can influence the exact position and breadth of this absorption vscht.czspecac.comlibretexts.orgcore.ac.uk.

C-H Stretching: Signals in the ~2850-3100 cm⁻¹ range would correspond to aliphatic C-H bonds (from the methyl and isopropyl groups) and aromatic C-H bonds. Aromatic C-H stretches typically appear slightly above 3000 cm⁻¹ vscht.czlibretexts.orgspectroscopyonline.com.

Aromatic Ring Vibrations: Bands in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic ring system vscht.cz.

C-O Stretching: A band in the ~1000-1300 cm⁻¹ range is expected for the phenolic C-O bond vscht.czspecac.comlibretexts.org.

C-I Stretching: The carbon-iodine bond vibration typically occurs at lower wavenumbers, often in the fingerprint region (below 700 cm⁻¹), which might be observed.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, which results in frequency shifts corresponding to molecular vibrations. It is particularly sensitive to vibrations involving changes in polarizability, such as those in C=C and C-C bonds.

Expected Raman signals for this compound would include those for aromatic ring vibrations, C-H stretching and bending modes, and potentially the C-I stretching vibration. Raman spectroscopy can offer complementary information to IR and is useful for analyzing samples in aqueous solutions horiba.comlibretexts.orgegyankosh.ac.inrenishaw.comanton-paar.com.

Data Availability: General information on IR and Raman spectroscopy for identifying functional groups is widely available vscht.czspecac.comlibretexts.orgcore.ac.ukspectroscopyonline.comhoriba.comlibretexts.orgegyankosh.ac.inrenishaw.comanton-paar.com. However, specific IR or Raman spectra and detailed assignments for this compound were not found in the provided search results.

Computational and Theoretical Investigations of 4 Iodothymol

Quantum Chemical Studies (DFT, Ab Initio) of 4-Iodothymol

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational for understanding the electronic structure and predicting the properties of molecules. These techniques solve approximations of the Schrödinger equation to describe the behavior of electrons within a molecule.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule dictates its reactivity and physical properties. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the outermost orbital containing electrons, indicating the molecule's ability to donate electrons, while the LUMO represents the lowest energy orbital that can accept electrons, signifying its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability, reactivity, and electronic or optical properties researchgate.netossila.comijcce.ac.irnih.govchemrxiv.org. A smaller gap generally suggests higher reactivity and potential for electronic transitions.

While specific DFT or ab initio studies on this compound's electronic structure were not directly found in the provided search results, general principles from studies on similar organic molecules indicate that such calculations would yield detailed electron density distributions, molecular electrostatic potential (MEP) maps, and precise HOMO-LUMO energy values. These parameters are vital for understanding charge transfer within the molecule and its potential interactions with other chemical species or biological targets ijcce.ac.irnih.govchemrxiv.orgarabjchem.org.

Thermodynamic and Spectroscopic Property Predictions

Quantum chemical calculations can also predict various thermodynamic and spectroscopic properties. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability and the energy changes associated with chemical reactions or phase transitions ijcce.ac.irarabjchem.orgwsu.eduresearchcommons.orgmdpi.com.

Spectroscopic predictions, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, are also common outputs of these computational methods. Predicted IR frequencies can help in assigning vibrational modes, while calculated NMR chemical shifts can aid in structural elucidation. UV-Vis spectra predictions, often derived from time-dependent DFT (TD-DFT) calculations, can estimate the wavelengths of light a molecule absorbs, which is directly related to its HOMO-LUMO gap ossila.comijcce.ac.irnih.gov. These predicted spectral data serve as valuable benchmarks for comparison with experimental results, aiding in the confirmation of synthesized compounds and the understanding of their behavior.

Molecular Docking and Dynamics Simulations with Biological Targets (In Silico)

Molecular docking and dynamics simulations are powerful in silico tools used to predict how a small molecule (ligand) interacts with a larger biomolecule, typically a protein (receptor) openaccessjournals.comresearchgate.netnih.gov. These methods are central to understanding molecular recognition and are extensively used in drug discovery.

Protein-Ligand Interaction Modeling

Molecular docking simulates the binding of a ligand to a protein's active site, predicting the most favorable binding pose and orientation openaccessjournals.comresearchgate.netnih.gov. This process involves evaluating the geometric and energetic complementarity between the ligand and the protein. Studies often focus on identifying specific interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the protein-ligand complex nih.govdrugdesign.orgrsc.orgmdpi.com. Molecular dynamics (MD) simulations, on the other hand, provide a time-dependent view of these interactions, capturing the dynamic behavior and conformational changes of both the protein and the ligand over time nih.govplos.org. These simulations help in understanding the flexibility of the binding site and the stability of the complex nih.govrsc.orgmdpi.complos.org.

Binding Affinity Prediction and Active Site Characterization

A critical outcome of docking and simulation studies is the prediction of binding affinity, which quantifies the strength of the interaction between the ligand and the target researchgate.netnih.govmdpi.comrsc.orgdiva-portal.org. This is often expressed as binding free energy (ΔG) or dissociation constant (Kd) nih.gov. Accurate binding affinity prediction is essential for prioritizing potential drug candidates. Computational methods aim to reproduce experimental binding affinities, with various scoring functions and machine learning models being developed for this purpose researchgate.netnih.govmdpi.comrsc.orgdiva-portal.org. Characterizing the active site involves identifying key amino acid residues that interact with the ligand, understanding the shape and chemical environment of the binding pocket, and determining the specific forces that contribute to the binding event nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles in this compound Research

Computational studies of this compound directly inform both Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) strategies.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target. If this compound were identified as a lead compound, its interaction with a target protein, elucidated through docking and dynamics simulations, would guide the design of analogs. By understanding which parts of this compound contribute to binding affinity and specificity, medicinal chemists can rationally modify its structure to enhance these properties or improve other pharmacokinetic parameters nih.govplos.orgwikipedia.orgdrugdiscoverynews.comlongdom.org. For instance, if a specific functional group on this compound forms a crucial hydrogen bond in the active site, modifications could aim to strengthen this interaction or introduce new ones.

Ligand-Based Drug Design (LBDD) is employed when the target structure is unknown or when a series of active ligands already exist. LBDD uses the properties of known active molecules to infer characteristics of the binding site and design new molecules. While specific LBDD studies for this compound were not detailed in the search results, the quantum chemical data (electronic structure, HOMO-LUMO gap, predicted spectroscopic properties) generated for this compound could be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models or pharmacophore development if this compound were part of a larger dataset of active compounds numberanalytics.comnih.govnih.govslideshare.netfrontiersin.org. These models can then predict the activity of novel compounds based on their structural and electronic similarity to this compound or other known ligands.

Biological Activities and Mechanistic Elucidation of 4 Iodothymol and Its Derivatives in Vitro and Animal Models

Antimicrobial Activity Studies (In Vitro)

While thymol (B1683141) has demonstrated potent antimicrobial effects against a wide array of pathogens, dedicated studies on 4-Iodothymol are less prevalent. The existing research suggests that the introduction of iodine can modulate the antimicrobial profile of the parent compound.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Antifungal Efficacy against Yeast and Filamentous Fungi (e.g., Candida species)

The antifungal properties of thymol are well-established, particularly against various Candida species researchgate.netresearchgate.netnih.gov. Thymol is known to interfere with the fungal cell membrane by binding to ergosterol, a key component of the fungal cell membrane, leading to increased membrane fluidity and permeability nih.govspringermedizin.de. This disruption ultimately results in cell death. While it is plausible that this compound could exhibit similar or enhanced antifungal activity due to its structural similarity to thymol, specific studies quantifying its efficacy against yeasts and filamentous fungi are not extensively reported. The increased lipophilicity conferred by the iodine atom might facilitate greater interaction with the lipid-rich fungal cell membrane, potentially leading to a more potent antifungal effect.

Mechanism of Action on Microbial Cell Components (e.g., Cell Wall Integrity, Membrane Permeability, Respiration)

The primary mechanism of antimicrobial action for thymol and its derivatives is the disruption of the microbial cell membrane. These phenolic compounds partition into the lipid bilayer of the cell membrane, altering its structure and function researchgate.netnih.govfrontiersin.org. This leads to an increase in membrane permeability, allowing the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately leading to cell death youtube.comfrontiersin.org. Furthermore, thymol has been shown to inhibit bacterial respiration and ATP synthesis mdpi.com. For this compound, it is anticipated that a similar mechanism of action is at play. The iodine substituent may enhance its ability to intercalate into the cell membrane, thereby potentiating its disruptive effects. However, detailed mechanistic studies specifically elucidating the effects of this compound on microbial cell wall integrity, membrane potential, and respiratory chain enzymes are needed to confirm this hypothesis.

Anti-biofilm Formation Research

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Thymol has been shown to be effective in both inhibiting biofilm formation and eradicating established biofilms of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica nih.govresearchgate.netnih.govresearchgate.net. The anti-biofilm activity of thymol is attributed to its ability to interfere with quorum sensing, inhibit the production of extracellular polymeric substances (EPS), and disrupt the integrity of the biofilm matrix nih.govresearchgate.net. Given these properties of the parent compound, this compound is a promising candidate for anti-biofilm research. Its potential to more effectively penetrate the biofilm matrix due to increased lipophilicity warrants investigation. However, at present, there is a lack of specific research data on the anti-biofilm efficacy of this compound.

Antiparasitic Activity Studies (In Vitro and Animal Models)

The antiparasitic potential of thymol has been explored against a range of protozoan and helminth parasites nih.govijsra.netscirp.orgsemanticscholar.org. The lipophilic nature of thymol allows it to penetrate the cell membranes of parasites, leading to cytotoxic effects scirp.orgsemanticscholar.org.

Anthelmintic Activity (e.g., Ascaris lumbricoides suum models)

Ascaris lumbricoides and the closely related swine roundworm Ascaris suum are major soil-transmitted helminths causing ascariasis in humans and pigs, respectively nih.govmedscape.commdpi.comwikipedia.org. Ascaris suum is often used as a model organism for in vitro and in vivo studies of anthelmintic drugs mdpi.comnih.gov. While there are reports on the anthelmintic properties of various plant extracts and essential oils containing thymol, specific studies evaluating the efficacy of this compound against Ascaris species are not found in the reviewed scientific literature. The mechanism of anthelmintic action of thymol is thought to involve the disruption of the parasite's cuticle and cell membranes, leading to paralysis and death. The potential for this compound to exhibit enhanced anthelmintic activity is an area that requires dedicated research.

Antimalarial Activity (e.g., Plasmodium falciparum strains)

While direct studies on the antimalarial activity of this compound are not extensively documented in the available literature, research into structurally related halogenated thymol derivatives provides significant insights. A study on thymol and its derivatives evaluated their in vitro antiplasmodial activity against both chloroquine-sensitive (NF-54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.govresearchgate.net Among the tested compounds, the halogenated derivative 4-chlorothymol demonstrated the most potent activity. nih.govfrontiersin.org

4-chlorothymol exhibited a half-maximal inhibitory concentration (IC50) of 0.93 ± 0.24 µg/ml (5.05 µM) against the sensitive NF-54 strain and 2.40 ± 0.42 µg/ml (13.04 µM) against the resistant K1 strain. nih.gov This activity was notably stronger than that of the parent compound, thymol. nih.gov Further in vivo validation using a murine model with P. yoelii nigeriensis (a chloroquine-resistant strain) showed that 4-chlorothymol could significantly suppress parasitemia and increase the mean survival time of infected mice. researchgate.netfrontiersin.org These findings suggest that halogenation at the fourth position of the thymol structure can enhance its antiplasmodial efficacy. nih.govresearchgate.net

| Compound | IC50 Value (µM) | |

|---|---|---|

| P. falciparum NF-54 (Chloroquine-Sensitive) | P. falciparum K1 (Chloroquine-Resistant) | |

| Thymol | 80 | 82 |

| 4-Chlorothymol | 5.05 | 13.04 |

Mechanisms of Antiparasitic Action (e.g., Redox Perturbation, Enzyme Modulation)

The antiparasitic mechanism of halogenated thymol derivatives appears to be linked to the induction of oxidative stress within the parasite. frontiersin.org Studies on 4-chlorothymol revealed that its antiplasmodial action involves impeding the redox defense system of P. falciparum. nih.govresearchgate.net The compound was found to significantly increase the intracellular levels of both Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) in the parasite in a concentration-dependent manner. nih.govresearchgate.net

This perturbation of the redox balance is further achieved through the modulation of key antioxidant enzymes. nih.gov Treatment with 4-chlorothymol led to a significant decrease in the activity of Glutathione (B108866) S-transferase (GST) and Glutathione Reductase (GR) in the K1 strain of P. falciparum. frontiersin.org Glutathione reductase is crucial for maintaining the pool of reduced glutathione (GSH), a primary antioxidant in the parasite. By inhibiting GR, 4-chlorothymol disrupts this critical defense mechanism, leading to an accumulation of oxidative damage and contributing to parasite death. nih.govfrontiersin.org

| Enzyme | Inhibition of Activity (%) |

|---|---|

| Glutathione S-transferase (GST) | Significant decrease observed |

| Glutathione Reductase (GR) | Significant decrease observed |

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines (Excluding Clinical Relevance)

Thymol and its derivatives have been investigated for their cytotoxic potential against a variety of human cancer cell lines. researchgate.net While specific data for this compound is limited, studies on other derivatives highlight their antiproliferative activities. For instance, a newly synthesized acetic acid thymol ester showed a potent cytotoxic effect on colorectal cancer cell lines HT-29 and HCT-116, with IC50 values around 0.08 µg/mL, a concentration significantly lower than that of the parent thymol. nih.gov

Other research has explored hybrids of thymol, such as a thiosemicarbazone-thymol derivative, which demonstrated significant cytotoxicity against a panel of cancer cells, including human fibrosarcoma (HT-1080) and lung carcinoma (A-549) cell lines, with IC50 values as low as 7.10 µM. mdpi.com Another study on thymol derivatives isolated from Ageratina adenophora reported cytotoxic activity against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) cells. rsc.org These findings collectively suggest that chemical modification of the thymol structure can yield derivatives with significant cytotoxic activity against various cancer cell types, including those of the colon and lung. nih.govmdpi.com

| Derivative | Cell Line (Cancer Type) | IC50 Value |

|---|---|---|

| Acetic Acid Thymol Ester | HT-29 (Colon) | ~0.08 µg/mL |

| Acetic Acid Thymol Ester | HCT-116 (Colon) | ~0.08 µg/mL |

| Thiosemicarbazone-Thymol Hybrid | HT-1080 (Fibrosarcoma) | 7.10 µM |

| A-549 (Lung) | >7.10 µM | |

| 7-formyl-9-isobutyryloxy-8-hydroxythymol | MCF-7 (Breast) | 7.45 µM |

| NCI-H460 (Lung) | 10.31 µM |

The cytotoxic effects of thymol and its derivatives are often mediated through the induction of apoptosis and interference with the cell cycle. nih.govnih.gov Studies on the parent compound, thymol, have shown that it can induce apoptosis in breast and colorectal cancer cells through the intrinsic pathway. nih.gov This process involves the upregulation of the pro-apoptotic protein p53, downregulation of the anti-apoptotic protein Bcl-xL, and subsequent activation of caspases-9 and -3. nih.gov

Furthermore, thymol has been observed to cause cell cycle arrest. In bladder cancer cells, thymol treatment led to an arrest at the G2/M phase. nih.gov In breast and colorectal cancer cell lines, it induced a G0/G1 phase arrest. nih.gov Similarly, a thiosemicarbazone-thymol hybrid was found to induce cell cycle arrest in the G2/M-phase and activate caspases-3/7 in lung and fibrosarcoma cancer cells, ultimately leading to apoptosis. mdpi.com This indicates a common mechanistic pathway for thymol-related compounds, where antiproliferative activity is linked to the disruption of cell cycle progression and the activation of programmed cell death. nih.govnih.gov

The generation of Reactive Oxygen Species (ROS) is a key mechanism underlying the biological activities of thymol and its derivatives in both antiparasitic and anticancer contexts. frontiersin.orgnih.gov As noted in its antiparasitic action, 4-chlorothymol induces a significant increase in ROS levels within P. falciparum, contributing to oxidative stress and cell death. nih.govresearchgate.net

A similar mechanism is observed in cancer cells. The induction of apoptosis in breast, colorectal, and bladder cancer cells by thymol is directly linked to an increase in intracellular ROS levels. nih.govnih.gov The generation of ROS can trigger the activation of signaling pathways, such as the JNK and p38 MAPK pathways, which are critical for initiating the apoptotic cascade. nih.gov Scavenging the ROS with antioxidants like N-acetyl cysteine (NAC) has been shown to block thymol-induced apoptosis, confirming the essential role of oxidative stress in its cytotoxic effects. nih.gov This suggests that the ability to generate ROS is a fundamental aspect of the bioactivity of thymol and its halogenated derivatives. nih.govnih.gov

Anti-inflammatory and Antioxidant Properties (In Vitro and Animal Models)

Thymol is well-recognized for its potent anti-inflammatory and antioxidant properties. nih.govmdpi.com These activities are largely attributed to its phenolic structure, which allows it to act as a direct free radical scavenger. mdpi.comnih.gov The antioxidant capacity of thymol has been demonstrated in various cell-free and cellular systems, where it effectively neutralizes free radicals and reduces oxidative stress. mdpi.comnih.gov

The anti-inflammatory effects of thymol have been documented in several in vivo and in vitro models. mdpi.comfrontiersin.org Thymol can significantly reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. mdpi.com Its mechanism of action involves the modulation of key inflammatory signaling pathways. For example, thymol has been shown to suppress the activation of the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway, which is a central regulator of the inflammatory response. mdpi.com In animal models of inflammation, such as formalin-induced paw edema, thymol has demonstrated a dose-dependent reduction in inflammation. nih.govfrontiersin.org While these properties are well-established for thymol, it is plausible that halogenated derivatives like this compound retain or potentially modulate these antioxidant and anti-inflammatory activities. nih.govmdpi.com

Interactions with Biological Membranes and Lipid Bilayers (Biophysical Studies)

The interaction of this compound with biological membranes is a critical aspect of its mechanism of action, and biophysical studies using model lipid bilayers have provided significant insights into these processes. These investigations help to elucidate how the compound traverses, accumulates within, and perturbs the cellular membrane, ultimately leading to its biological effects.

Research has shown that thymol and its derivatives, including this compound, can readily partition into and interact with lipid bilayers. researchgate.net Studies utilizing Langmuir monolayers, which serve as a simplified model of a cell membrane leaflet, have demonstrated that thymol can embed itself between membrane lipids. researchgate.net This insertion leads to an expansion of the lipid monolayer and a decrease in its surface elasticity, indicating a disruption of the natural lipid packing. researchgate.net

The orientation of these molecules within the membrane is crucial for their activity. It is believed that they align themselves among the fatty acid chains within the phospholipid bilayer. researchgate.net Molecular dynamics simulations and spectroscopic techniques suggest that the hydroxyl group of the thymol moiety likely anchors the molecule near the polar headgroups of the phospholipids, while the iodinated, hydrophobic portion penetrates deeper into the acyl chain core. This positioning can lead to significant alterations in the physical properties of the membrane.

One of the key consequences of this compound's interaction with lipid bilayers is a change in membrane fluidity. wikipedia.org Membrane fluidity refers to the viscosity of the lipid bilayer and is essential for various cellular functions, including the activity of membrane-bound proteins. wikipedia.org The introduction of a molecule like this compound can disrupt the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. nih.gov This effect is attributed to the creation of defects in the lipid packing, which allows for greater motional freedom of the lipid molecules.

The table below summarizes the key findings from biophysical studies on the interaction of thymol and its derivatives with model lipid membranes.

| Biophysical Technique | Model System | Observed Effects | Reference |

| Langmuir Monolayers | DPPC (dipalmitoylphosphatidylcholine) monolayers | Expansion of monolayer, decreased surface elasticity, altered morphology | researchgate.net |

| Molecular Dynamics Simulations | DPPC lipid film | Stable positioning near hydrophobic regions of DPPC | researchgate.net |

| Fluorescence Polarization | Liposomes and isolated mitochondria | Alterations in membrane fluidity | bmglabtech.com |

| Differential Scanning Calorimetry (DSC) | Phospholipid vesicles | Changes in lipid phase transition temperature, indicating lipid disordering | nih.gov |

These biophysical findings are crucial for understanding the broader biological activities of this compound. By altering the fundamental properties of the cell membrane, this compound can influence a wide range of cellular processes. The disruption of membrane integrity can lead to increased permeability, leakage of intracellular components, and impairment of the function of integral membrane proteins, which are often the ultimate cause of the compound's antimicrobial or cytotoxic effects.

Structure Activity Relationship Sar Studies of 4 Iodothymol Derivatives

Impact of Iodination Position and Substituent Modifications on Bioactivity

The position of the iodine atom on the thymol (B1683141) scaffold and other substituent modifications play a pivotal role in determining the bioactivity of the resulting derivatives. Halogenation, in general, has been shown to be an effective strategy for enhancing the biological efficacy of thymol.

The thymol molecule has several positions on its aromatic ring where substituents can be placed. The hydroxyl (-OH) and isopropyl groups on the thymol ring direct incoming electrophiles to specific positions. Iodination of thymol typically occurs at the position para to the hydroxyl group, resulting in 4-iodothymol. This specific placement of the iodine atom is significant for the molecule's interaction with biological targets. Studies on other halogenated thymol derivatives, such as 4-chlorothymol and 4-bromothymol, have demonstrated that halogenation at this para position can lead to a substantial increase in antimicrobial activity compared to the parent thymol molecule. researchgate.net

Beyond the position of the iodine, other modifications to the this compound structure can further modulate its bioactivity. These modifications often involve the hydroxyl group, such as through esterification to create derivatives like thymol octanoate. nih.gov Esterification can alter the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets. For instance, converting the hydroxyl group to an ester can enhance the compound's stability and bioavailability. nih.gov The introduction of other functional groups, such as aldehydes or those that form dihydropyridine (B1217469) and dihydropyrimidinone derivatives, has also been explored to create novel compounds with potentially enhanced therapeutic effects. nih.gov

Correlation of Structural Features with Antimicrobial Potency

The structural characteristics of this compound and its derivatives are closely linked to their effectiveness as antimicrobial agents. The key structural features that influence antimicrobial potency include the phenolic hydroxyl group, the presence and position of the iodine atom, and the nature of other substituents on the aromatic ring or the hydroxyl group.

The phenolic hydroxyl group is a critical component for the antimicrobial action of thymol and its derivatives. It is believed to play a role in disrupting the cell membranes of microorganisms. Halogenation at the C-4 position, para to this hydroxyl group, has been shown to significantly enhance this activity. For example, 4-chlorothymol is reported to be up to six times more active than thymol against various strains of Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans. researchgate.net Similarly, 4-bromothymol is also a highly effective antimicrobial agent. researchgate.net This suggests that the presence of a halogen at the C-4 position, including iodine, likely increases the lipophilicity and electronic properties of the molecule, facilitating its interaction with and disruption of microbial cell membranes.

Modifications to the hydroxyl group, such as the formation of ethers or esters, can also impact antimicrobial activity. While the free hydroxyl group is often considered essential, some derivatives with modified hydroxyl groups have shown significant antibacterial activity. For instance, certain ether derivatives of thymol have demonstrated broad-spectrum inhibition of Helicobacter pylori. nih.gov This indicates that while the hydroxyl group is important, its modification can lead to compounds with potent and sometimes more targeted antimicrobial effects. The introduction of bulkier groups, such as benzyl, at the hydroxyl position has been found to be particularly effective in some cases. nih.gov

| Compound | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Thymol | Staphylococcus aureus | 250 - 1000 |

| 4-Chlorothymol | Staphylococcus aureus | Significantly lower than thymol (up to 6x more active) |

| Thymol Derivative (3i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.9 |

| Thymol Derivative (3i) | Pseudomonas aeruginosa | 7.5 |

Influence of Chemical Modifications on Antiparasitic Efficacy

Chemical modifications to the thymol structure, including iodination, have a pronounced effect on its efficacy against various parasites. The parent compound, thymol, has demonstrated activity against a range of protozoan parasites, including Cryptosporidium parvum, Trypanosoma species, and Leishmania species. nih.govresearchgate.net

The introduction of a halogen atom at the C-4 position can significantly enhance this antiparasitic activity. A notable example is 4-chlorothymol, which has shown potent antiplasmodial activity against both sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov The IC50 value for 4-chlorothymol against the resistant K1 strain was found to be 13.04 µM, with a high selectivity index of 58, indicating a good safety profile. nih.gov This enhanced activity is attributed to the chloro-substituent, which may increase the compound's ability to induce oxidative stress and disrupt the redox defense system of the parasite. nih.gov While direct data for this compound is limited, the findings for 4-chlorothymol suggest that this compound could also possess significant antiparasitic properties.

Esterification of the hydroxyl group is another chemical modification that has been investigated for its impact on antiparasitic activity. The conversion of thymol to thymol octanoate, for example, was found to have a comparable anti-cryptosporidial effect to thymol but with significantly reduced cytotoxicity to mammalian cells. nih.gov This suggests that such modifications can improve the therapeutic window of these compounds, making them safer for potential clinical use.

| Compound | Test Organism | Activity (IC50) |

|---|---|---|

| Thymol | Cryptosporidium parvum | 7.5 µg/mL |

| Thymol Octanoate | Cryptosporidium parvum | 35.5 µg/mL |

| 4-Chlorothymol | Plasmodium falciparum (K1 strain) | 13.04 µM |

| Thymol | Trypanosoma brucei | 22.9 µg/mL |

| Thymol | Leishmania donovani | 17.3 µg/mL |

Relationship Between Structure and In Vitro Cytotoxicity Profiles

The relationship between the chemical structure of this compound derivatives and their in vitro cytotoxicity is a critical area of study for the development of potential anticancer agents. Thymol itself has been shown to exhibit cytotoxic effects against various cancer cell lines. mdpi.comnih.gov Structural modifications, including halogenation and the addition of other functional groups, can significantly alter this cytotoxic profile.

Studies on various thymol derivatives have shown that their cytotoxic effects are dependent on the specific chemical structure and the cancer cell line being tested. For instance, an acetic acid thymol ester derivative was found to have a much lower IC50 value (~0.08 µg/mL) on colorectal cancer cell lines compared to standard thymol (~60 µg/mL), indicating a significant increase in cytotoxic potency. mdpi.com In contrast, another derivative, thymol β-D-glucoside, showed genotoxic effects at a much higher concentration of around 1000 µg/mL. mdpi.com

Other research on thymol derivatives isolated from Ageratina adenophora has identified that the presence of both a hydroxyl group at C-3 and C-8 is important for their cytotoxic potential. nih.gov Some of these derivatives displayed strong to moderate cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer), with IC50 values ranging from 7.45 to 28.63 µM. nih.govrsc.org These findings underscore the importance of specific structural features in determining the cytotoxicity of thymol-based compounds. The introduction of an iodine atom at the C-4 position is expected to modulate the cytotoxic profile, potentially enhancing its potency and selectivity towards cancer cells.

| Compound | Cell Line | Activity (IC50) |

|---|---|---|

| Thymol | HT-29 (Colorectal Cancer) | ~60 µg/mL |

| Acetic Acid Thymol Ester | HT-29 (Colorectal Cancer) | ~0.08 µg/mL |

| Thymol Derivative 1 | MCF-7 (Breast Cancer) | 7.45 µM |

| Thymol Derivative 1 | NCI-H460 (Lung Cancer) | 10.21 µM |

| Thymol Derivative 5 | HeLa (Cervical Cancer) | 28.63 µM |

| Thymol Derivative 6 | MCF-7 (Breast Cancer) | 6.24 µM |

| Thymol Derivative 6 | HeLa (Cervical Cancer) | 8.12 µM |

Future Research Directions and Emerging Academic Applications of 4 Iodothymol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient, cost-effective, and environmentally benign synthetic routes for 4-Iodothymol is crucial for its broader academic and potential industrial applications. Current research in organic synthesis is increasingly focused on "green chemistry" principles, aiming to minimize waste, reduce energy consumption, and utilize safer reagents and solvents.

Recent advancements in the iodination of phenols and activated aromatics highlight promising methodologies that could be adapted for this compound synthesis. These include:

Catalytic Iodination: Methods employing catalysts, such as copper(II) nitrate (B79036) with molecular oxygen as an oxidant in water under solvent-free conditions, have demonstrated high efficiency and para-selectivity for iodinating phenols researchgate.net. Similarly, iodine-promoted, mild, and efficient methods using aqueous hydrogen peroxide as an oxidizing agent and molecular iodine as a catalyst for the ipso-hydroxylation of arylboronic acids offer a sustainable approach organic-chemistry.org. The use of potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature provides an environmentally benign, ortho-selective, and metal-free protocol for iodinating activated aromatics organic-chemistry.org.

Biocatalysis and Chemo-enzymatic Reactions: The exploration of biocatalysis, using whole microorganisms or isolated enzymes, presents an avenue for highly selective and environmentally friendly synthesis of bioactive compounds, including phenolic derivatives upwr.edu.pl. Future research could investigate enzymatic iodination processes for this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of reaction control, safety, and scalability, which could be beneficial for optimizing this compound production.

Table 7.1.1: Comparison of Green Iodination Methodologies for Phenols

| Methodology | Key Reagents | Solvent/Conditions | Selectivity/Yield (General Phenols) | Sustainability Aspects |

| KI / (NH₄)₂S₂O₈ in aqueous methanol organic-chemistry.org | Potassium Iodide (KI), Ammonium Peroxodisulfate [(NH₄)₂S₂O₈] | Aqueous Methanol (MeOH–H₂O, 6:1), Room Temperature | Predominantly ortho-monoiodinated | Metal-free, acid-free, mild, avoids toxic heavy metals, cost-effective. |

| Cu(II) nitrate catalyst, I₂, O₂, H₂O researchgate.net | Copper(II) nitrate, Molecular Iodine (I₂), Molecular Oxygen (O₂) | Water, Solvent-free conditions | Remarkable para-selectivity | Catalytic, aerobic, uses water as solvent, high atom economy. |

| H₂O₂ / I₂ catalyst organic-chemistry.org | Aqueous Hydrogen Peroxide (H₂O₂), Molecular Iodine (I₂) | Room Temperature, Solvent-free conditions | High yields (up to 93%) | Metal-free, ligand-free, base-free, mild, short reaction time, avoids toxic solvents. |

| KI / K₂FeO₄ in water researchgate.net | Potassium Iodide (KI), Potassium Ferrate (K₂FeO₄) | Water | Good to excellent yields | Green conversion, mild, non-toxic reaction conditions. |

Development of Advanced Analytical Tools for Complex Biological Matrices (Research Focused)

Accurate and sensitive detection of this compound in complex biological matrices (e.g., blood, plasma, urine, tissue) is essential for understanding its pharmacokinetics, metabolism, and efficacy in potential therapeutic or biological applications. Current analytical challenges include matrix effects, sensitivity limitations, and the need for high specificity.

Future research directions in analytical chemistry for this compound include:

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This technique is a gold standard for quantifying pharmaceutical compounds in biological samples due to its high sensitivity, selectivity, and quantitative accuracy researchgate.netnih.gov. Development of optimized LC-MS/MS methods, including advanced sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), will be crucial researchgate.netnih.gov.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS): UHPLC offers faster separation times and higher resolution compared to traditional HPLC, while TOF-MS provides high mass accuracy, enabling more comprehensive analysis japsonline.com.

Immunoassays and Biosensors: For high-throughput screening or point-of-care applications, the development of specific immunoassays or biosensors tailored for this compound could be explored. These methods would leverage antibody-antigen interactions or specific molecular recognition elements for detection.

Matrix Effect Mitigation Strategies: Research into advanced sample preparation techniques and internal calibration standards will be vital to overcome matrix effects inherent in biological samples, ensuring reliable quantification researchgate.netcmbr-journal.com.

In-depth Mechanistic Studies at the Molecular and Sub-cellular Levels

Understanding the precise mechanisms by which this compound exerts its biological effects is critical for its rational development. While thymol (B1683141) itself is known for its broad pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities nih.gov, the specific contributions of the iodine substituent at the 4-position require detailed investigation.

Future research should focus on:

Target Identification: Identifying specific molecular targets (e.g., enzymes, receptors, ion channels) with which this compound interacts is paramount. This could involve proteomic approaches, target-based screening, or biochemical assays.

Pathway Analysis: Elucidating the cellular pathways that are modulated by this compound. This might include investigating its impact on signaling cascades, metabolic pathways, or gene expression profiles using transcriptomics or metabolomics.

Sub-cellular Localization: Determining where this compound localizes within cells (e.g., cytoplasm, nucleus, mitochondria) can provide insights into its mode of action and potential targets. Techniques like fluorescent labeling or immunofluorescence microscopy could be employed.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the this compound structure affect its biological activity will help in designing more potent and selective analogs. This can be guided by computational modeling.

A historical study noted the biochemical and pharmacological effects of this compound on Ascaris lumbricoides suum amanote.com, indicating potential for anthelmintic research, though the precise molecular mechanisms remain to be fully elucidated.

Investigation of this compound in Materials Science and Nanotechnology (If Applicable)

The incorporation of functional molecules like this compound into advanced materials or nanomaterials could lead to novel applications. While direct research in this area for this compound is not extensively documented, its phenolic structure and iodine atom suggest potential roles.

Emerging research directions could explore:

Functional Polymers: Investigating the incorporation of this compound as a monomer or functional additive in polymer synthesis. The iodine atom could potentially serve as a site for further chemical modification or impart specific properties (e.g., antimicrobial, radiopaque).

Nanomaterial Functionalization: Functionalizing nanoparticles or nanocarriers with this compound could enhance their targeting capabilities or introduce specific biological activities. Nanotechnology offers transformative opportunities in drug delivery, diagnostics, and regenerative medicine jsaer.comfrontiersin.orgnih.gov.

Smart Materials: Exploring if the chemical properties of this compound can be leveraged in the development of smart materials that respond to external stimuli.

The broad field of materials science is actively seeking novel compounds to engineer materials with tailored properties for diverse applications, ranging from electronics to biomedicine the-innovation.orguni-halle.depsu.edu.

Integration of Computational Chemistry and Experimental Design for Rational Development

Computational chemistry plays an increasingly vital role in modern drug discovery and chemical development by accelerating the identification and optimization of lead compounds. These methods can predict molecular properties, simulate interactions, and guide experimental design, thereby reducing time and cost.

Future research on this compound can benefit from:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate structural features of this compound and its analogs with their biological activities can guide the design of more potent compounds.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding affinity and interaction modes of this compound with potential biological targets, providing insights into its mechanism of action and aiding in lead optimization oncodesign-services.combioscipublisher.comresearchgate.netnih.govriken.jp.

Density Functional Theory (DFT) and Quantum Chemistry: Employing quantum mechanical methods can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound, which is crucial for predicting its behavior and optimizing synthetic routes riken.jp.

ADMET Prediction: Computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for developing safe and effective therapeutic agents bioscipublisher.com.

The integration of computational predictions with experimental validation is key to a rational and efficient development process bioscipublisher.comnih.govriken.jp.

Application in Agricultural and Veterinary Pest Control (Research Focused)

Thymol and its derivatives are known for their broad-spectrum antimicrobial and pesticidal activities nih.govresearchgate.net. This suggests a potential for this compound in agricultural and veterinary pest control, an area where integrated pest management (IPM) strategies are increasingly favored for sustainability researchgate.netnsw.gov.auiaea.org.

Future research should investigate:

Efficacy Against Target Pests: Comprehensive screening of this compound against a range of agricultural pests (insects, fungi, bacteria) and veterinary parasites.

Mode of Action: Elucidating how this compound exerts its pesticidal effects at the molecular and cellular levels in target organisms.

Environmental Impact and Safety: Assessing the environmental fate, biodegradability, and ecotoxicity of this compound to ensure its sustainability and safety for non-target organisms and ecosystems.

Formulation Development: Developing suitable formulations for agricultural or veterinary applications to optimize delivery, stability, and efficacy.

Research into halogenated thymol derivatives has shown enhanced antimicrobial activity compared to thymol itself researchgate.net, underscoring the potential of iodinated analogs in biological applications.

Q & A

Q. What experimental strategies elucidate the metabolic pathways of this compound in mammalian cell models?

- Methodological Answer : Employ stable isotope-labeled this compound (e.g., ¹³C or ²H) combined with LC-MS/MS to track metabolic intermediates. Use cytochrome P450 inhibition assays (e.g., with ketoconazole) to identify phase I metabolism routes. For phase II metabolism, incubate with hepatocyte models and analyze glucuronidation/sulfation products. Confocal microscopy can localize intracellular accumulation patterns .

YoToo编译--科技论文写作中的结果分析和讨论20:20

Q. How does the iodine substituent in this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The iodine atom’s electronegativity and steric bulk reduce reaction rates compared to chloro- or bromo-thymol derivatives. Kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. THF) can quantify activation parameters. Computational modeling (DFT) of transition states helps rationalize regioselectivity differences observed in SNAr reactions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Account for non-monotonic responses (hormetic effects) by incorporating biphasic models. Bootstrap resampling (≥1,000 iterations) improves confidence intervals for small-sample datasets. Pair toxicity data with physicochemical descriptors (logP, polar surface area) for QSAR analysis .

Methodological Design & Validation

Q. How should researchers optimize synthetic routes for this compound to minimize halogen exchange byproducts?

- Methodological Answer : Replace classical Finkelstein conditions (NaI/acetone) with Ullmann-type coupling using CuI catalysts to suppress iodide scrambling. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 4:1). Purify crude products via column chromatography with gradient elution (0–5% MeOH in DCM) to isolate this compound from di-iodinated impurities .

Q. What controls are essential when investigating this compound’s antioxidant activity in cellular assays?

- Methodological Answer : Include ROS scavengers (e.g., N-acetylcysteine) to distinguish specific antioxidant effects from assay interference. Use cell-free systems (e.g., DPPH or ABTS assays) to quantify direct radical scavenging. For intracellular studies, employ fluorescent probes (e.g., H2DCFDA) with flow cytometry, ensuring normalization to cell viability (MTT assay) .

Data Interpretation & Reporting

Q. How should conflicting results regarding this compound’s partition coefficients (logP) be addressed?

- Methodological Answer : Validate experimental logP values (shake-flask method) against computational predictions (e.g., XLogP3). Control for ionization effects by maintaining pH < pKa −2 during measurements. Report solvent systems (octanol/water vs. cyclohexane/water) and temperature. Discrepancies >0.5 log units warrant reinvestigation using standardized OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.